molecular formula C21H15BrF3NO3 B5177087 4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide

4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5177087
M. Wt: 466.2 g/mol
InChI Key: QSZLKXMYJAOACU-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: The introduction of a bromine atom to the benzene ring. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

    Amidation: The formation of the amide bond. This step often involves reacting the brominated benzene derivative with an amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Etherification: The introduction of the methoxyphenoxy group. This can be done through a nucleophilic substitution reaction where the phenol derivative reacts with a methoxy-substituted benzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation reactions, potentially forming quinones or other oxidized derivatives. Reduction reactions might target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, forming biaryl or styrene derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

Major Products

    Substitution: Formation of various substituted benzamides or phenols.

    Oxidation: Production of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may serve as a ligand in the study of protein-ligand interactions. Its aromatic structure and functional groups can interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of pharmaceutical agents.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its robust chemical structure and reactivity.

Mechanism of Action

The mechanism by which 4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-[2-(4-hydroxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    4-chloro-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide: Chlorine atom instead of bromine.

    4-bromo-N-[2-(4-methoxyphenoxy)-5-(methyl)phenyl]benzamide: Methyl group instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in 4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide distinguishes it from other similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it particularly valuable in medicinal chemistry.

Properties

IUPAC Name

4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrF3NO3/c1-28-16-7-9-17(10-8-16)29-19-11-4-14(21(23,24)25)12-18(19)26-20(27)13-2-5-15(22)6-3-13/h2-12H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZLKXMYJAOACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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